3,4-Di-O-acetyl-d-arabinal

Descripción

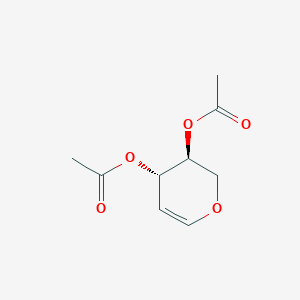

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,4S)-4-acetyloxy-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1COC=C[C@@H]1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Di O Acetyl D Arabinal

Established Pathways for Glycal Preparation from Monosaccharides

The traditional synthesis of glycals often involves a multi-step process starting from a readily available monosaccharide. These pathways, while effective, typically rely on the conversion of the sugar into a glycosyl halide intermediate, which is then subjected to a reduction reaction.

Synthesis from D-Arabinose and Derivatives

D-Arabinose is a common starting material for the preparation of 3,4-Di-O-acetyl-d-arabinal. A frequently employed method involves the initial peracetylation of the monosaccharide, followed by bromination and subsequent reductive elimination.

One documented procedure begins with the acetylation of D-arabinose using acetic anhydride (B1165640) and sodium acetate, which yields 1,2,3,4-tetra-O-acetyl-α-D-arabinopyranose. google.com This peracetylated derivative is then treated with a solution of hydrogen bromide in glacial acetic acid. This step generates an unstable acetobromoglucose intermediate. The final step is a reductive elimination reaction, where the crude acetobromoarabinose solution is added to a mixture of zinc dust and copper(II) sulfate (B86663) in acetic acid and water. This process results in the formation of this compound with a reported yield of 66%. google.com

A more direct modification of this procedure has also been reported, starting from D-arabinose and achieving an 89% yield of this compound after purification by silica (B1680970) gel column chromatography. rsc.org

Table 1: Synthesis of this compound from D-Arabinose

| Starting Material | Key Reagents | Intermediate | Final Step Reagents | Reported Yield | Reference |

|---|---|---|---|---|---|

| D-Arabinose | Acetic Anhydride, Sodium Acetate | 1,2,3,4-tetra-O-acetyl-α-D-arabinopyranose | HBr/Acetic Acid, then Zn/CuSO₄ | 66% | google.com |

| D-Arabinose | Not specified in detail | Not specified in detail | Not specified in detail, purified by column chromatography | 89% | rsc.org |

Novel and Environmentally Benign Synthetic Approaches

Reductive Elimination Strategies (e.g., Zinc-Mediated Reactions)

While zinc-mediated reduction of glycosyl halides is a classical method, it has been refined to create more environmentally friendly protocols. Traditional conditions, such as using zinc dust with copper(II) sulfate, have been described as potentially harsh for sensitive substrates like this compound, sometimes leading to low yields and product degradation. nih.gov

To address these limitations, new systems have been developed. One such method employs a simple, mild, and convenient procedure where protected glycosyl bromides undergo reductive elimination in the presence of zinc powder within a polyethylene (B3416737) glycol-water (PEG-600/H₂O) medium at room temperature. researchgate.net This approach is considered environmentally benign and has been shown to produce various glycals in high isolated yields, ranging from 75–92%. researchgate.net Another improved method utilizes zinc dust and ammonium (B1175870) chloride in acetonitrile, affording glycals in excellent yields (72-96%) within a short reaction time (20-50 minutes). lookchem.com A similar strategy describes the use of zinc in a phosphate (B84403) buffer at room temperature, highlighting a move towards aqueous and milder reaction media. researchgate.net

Table 2: Zinc-Mediated Reductive Elimination Approaches for Glycals

| Starting Material Type | Zinc System | Solvent/Medium | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|---|

| Protected Glycosyl Bromides | Zinc Powder | PEG-600/H₂O | Mild, environmentally benign, room temperature | 75–92% | researchgate.net |

| Protected Glycosyl Bromides | Zinc Dust / NH₄Cl | Acetonitrile (CH₃CN) | Fast reaction time, excellent yields, scalable | 72–96% | lookchem.com |

| Protected Glycosyl Bromides | Zinc Powder | Phosphate Buffer | Mild, environmentally benign, room temperature | Good-to-excellent | researchgate.net |

Optimized Reaction Conditions for Glycal Production

Optimization of reaction conditions is crucial for maximizing efficiency and product yield in glycal synthesis. This involves fine-tuning parameters such as the catalyst, solvent, temperature, and reaction time. researchgate.netrsc.orgnih.gov

For reactions involving glycals, such as the Ferrier rearrangement, environmentally friendly catalysts like Montmorillonite K-10 have been successfully used with 3,4-di-O-acetyl-arabinal, demonstrating the applicability of green chemistry principles to glycal transformations. researchgate.net The development of continuous flow processes represents another significant optimization, allowing for rapid, scalable production while avoiding issues common to batch synthesis, such as poor heat transfer and long reaction times. nih.gov

In the context of glycal synthesis itself, the move away from traditional organic solvents to greener alternatives like PEG-600/H₂O is a key optimization. researchgate.net Research has shown that careful control of reaction parameters can dramatically improve outcomes. For example, in the conversion of glycals to other sugar derivatives, adjusting the concentration of a catalyst like trifluoroacetic acid (TFA) and the choice of solvent can significantly enhance product yield. rsc.org While not a direct synthesis of the glycal, these optimization studies provide valuable insights into the reactivity and stability of the glycal double bond, which informs the design of its synthetic routes. rsc.org

Advanced Chemical Reactivity and Transformation Mechanisms

Electrophilic Additions to the Endocyclic Double Bond

The electron-rich double bond in 3,4-Di-O-acetyl-d-arabinal is susceptible to attack by various electrophiles, leading to the formation of functionalized sugar derivatives. These reactions often proceed with a high degree of regio- and stereoselectivity, which is crucial for the synthesis of specific target molecules.

The functionalization of glycals, including this compound, through electrophilic addition is a cornerstone of modern carbohydrate synthesis. The outcome of these reactions is heavily influenced by the nature of the electrophile, the nucleophile, and the reaction conditions. The stereoselectivity of these additions is often dictated by the accessibility of the two faces of the double bond and the potential for neighboring group participation. For instance, the addition of nucleophiles to glycal-derived vinyl epoxides is highly dependent on the nucleophile's ability to coordinate with the oxirane oxygen, which influences the regio- and stereoselectivity of the reaction.

The addition of hydrazoic acid (HN₃) across the double bond of glycals is a well-established method for introducing a nitrogen functionality, leading to the formation of azido (B1232118) sugars. This reaction can be followed by further transformations to synthesize valuable compounds like amino sugars and N-glycopeptides. For example, the addition of hydrazoic acid to α,β-unsaturated aldehydes derived from glycals yields 3-azido-2,3-dideoxyhexopyranoses. These can then be converted into various derivatives, including 1,4,6-tri-O-acetyl-3-azido-2,3-dideoxyhexopyranoses and their corresponding methyl and ethyl glycosides. The reaction of glycals with phenyliodine diacetate (PIDA) and Me₃SiN₃ in the presence of a catalytic amount of TMSOTf leads to the formation of vicinal 1,2-azidoacetates. Specifically, the arabinal derivative can be converted to a 1-azido-2-acetoxy sugar derivative.

Table 1: Examples of Azido Sugar Synthesis from Glycals

| Starting Glycal | Reagents | Product | Reference |

| α,β-unsaturated aldehydes from tri-O-acetyl-D-glucal and -D-galactal | Hydrazoic acid | 3-Azido-2,3-dideoxyhexopyranoses | |

| Glycals | PIDA, Me₃SiN₃, TMSOTf (cat.) | Vicinal 1,2-azidoacetates |

This table provides illustrative examples of the synthesis of azido sugars from glycal precursors.

The introduction of fluorine into carbohydrate scaffolds can significantly alter their biological properties. Electrophilic fluorination of glycals is a direct method for synthesizing fluoro-deoxy sugars. A variety of fluorinating agents have been employed for this purpose.

The reaction of this compound with fluoroxytrifluoromethane has been reported to yield 3,4-di-O-acetyl-2-deoxy-2-fluoro-β-d-arabinopyranosyl fluoride (B91410) and its corresponding trifluoromethyl glycoside. A minor product, 3,4-di-O-acetyl-2-deoxy-2-fluoro-α-d-ribopyranosyl fluoride, is also formed. An improved synthesis of 3,4-di-O-acetyl-2-deoxy-2-fluoro-β-d-arabinopyranosyl fluoride involves the use of Selectfluor, which provides the d-arabino configured product exclusively, along with a minor product formed via a Ritter reaction with the solvent. The reaction of D-glucal with [F-18]F₂ in water, followed by hydrolysis, produces a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM). Similarly, the use of acetyl [F-18]hypofluorite with the appropriate glycal leads to the production of [F-18]2-FDG with high radiochemical purity. The addition of iodine monofluoride to this compound has also been explored.

Table 2: Fluorination of Glycals

| Glycal | Fluorinating Agent | Major Product(s) | Reference |

| This compound | Fluoroxytrifluoromethane | 3,4-di-O-acetyl-2-deoxy-2-fluoro-β-d-arabinopyranosyl fluoride | |

| This compound | Selectfluor | 3,4-di-O-acetyl-2-deoxy-2-fluoro-β-d-arabinopyranosyl fluoride | |

| D-Glucal | [F-18]F₂ / H₂O | 2-Fluoro-2-deoxy-D-glucose, 2-Fluoro-2-deoxy-D-mannose | |

| Glycal | Acetyl [F-18]hypofluorite | [F-18]2-Fluoro-2-deoxy-D-glucose | |

| This compound | Iodine monofluoride | Iodofluoro adducts |

This table summarizes various fluorination reactions performed on glycal substrates.

Addition of Hydrazoic Acid and Subsequent Transformations to Azido Sugars

Rearrangement Reactions and Associated Mechanisms

In addition to electrophilic additions, this compound undergoes significant rearrangement reactions, which are powerful tools for the synthesis of complex and biologically relevant molecules.

The Ferrier rearrangement is a well-known acid-catalyzed reaction of glycals that typically yields 2,3-unsaturated glycosides. A variation of this, the oxa-Ferrier rearrangement, transforms glycals into chiral α,β-unsaturated δ-lactones. This transformation can be promoted by various reagent systems. One such system utilizes TEMPO⁺ cation as a Lewis acid and sodium chlorite (B76162) (NaClO₂) as an oxidizing agent. This method is applicable to a range of O-acetylated, O-benzoylated, and O-benzylated glycals, affording the corresponding α,β-unsaturated δ-lactones in moderate to good yields. For instance, this compound can be converted to the corresponding α,β-unsaturated lactone in good yield using this methodology. The mechanism involves the formation of a vinylic oxocarbenium intermediate which is then trapped by the chlorite ion to form the carbonyl group of the lactone. Another approach involves the use of indium trichloride (B1173362) (InCl₃) and iodoxybenzoic acid (IBX) in aqueous media to convert glycals into α,β-unsaturated δ-lactones.

Table 3: Oxa-Ferrier Rearrangement of Glycals

| Glycal | Reagents | Product Type | Reference |

| This compound | TEMPO⁺BF₄⁻, NaClO₂ | α,β-Unsaturated δ-lactone | |

| Various O-substituted glycals | TEMPO⁺BF₄⁻, NaClO₂ | α,β-Unsaturated δ-lactones | |

| Glycals | InCl₃, IBX, H₂O | α,β-Unsaturated δ-lactones |

This table highlights different methods for the oxa-Ferrier rearrangement of glycals.

The mechanism of the Ferrier rearrangement is thought to proceed through an allylic oxocarbenium ion, which is stabilized by conjugation with the double bond. The regioselectivity of the nucleophilic attack on this intermediate is influenced by the vinylogous anomeric effect. The stereoselectivity, on the other hand, is largely determined by the conformational stability of the resulting 2,3-unsaturated pyranose ring.

Glycals can undergo intramolecular rearrangements in aqueous media, sometimes leading to unexpected products. For example, the reaction of 3,4,6-tri-O-acetyl-d-galactal and this compound in aqueous acetone (B3395972) can lead to the formation of α,β-unsaturated aldehydes. In some cases, elimination reactions catalyzed by mercuric ions and acid can occur, yielding furan (B31954) derivatives. The rearrangement of 2-nitro-D-glucal in the presence of water has been proposed to proceed through a Grob-type fragmentation of an intermediate formed by the addition of water to the glycal.

Oxa-Ferrier Rearrangement to Chiral α,β-Unsaturated δ-Lactones

Hydroformylation and Related Reactions with Carbon Monoxide and Hydrogen

The hydroformylation of glycals, also known as the oxo process, is a significant transformation that introduces a formyl group (-CHO) and a hydrogen atom across the carbon-carbon double bond. wikipedia.org This reaction, typically catalyzed by transition metal complexes like those of cobalt or rhodium, converts the glycal into branched-chain sugars. wikipedia.orgchemeurope.com For this compound, this reaction provides a pathway to C-formyl pyranosides, which are versatile intermediates for the synthesis of various carbohydrate derivatives.

The reaction of this compound with carbon monoxide and hydrogen leads to the formation of C-glycosidic structures. cdnsciencepub.com The process generally involves the cis-addition of the formyl group and hydrogen to the double bond of the glycal. bac-lac.gc.ca The mechanism of hydroformylation, particularly with cobalt catalysts such as dicobalt octacarbonyl, proceeds through the formation of a key intermediate, cobalt hydrotetracarbonyl (HCo(CO)₄). wikipedia.orgutwente.nl The reaction sequence is understood to involve:

Formation of a π-complex between the glycal's double bond and the cobalt hydrotetracarbonyl species. bac-lac.gc.ca

Rearrangement of the π-complex to form a carbon-metal sigma bond. bac-lac.gc.ca

Insertion of a carbon monoxide molecule between the metal and the carbon atom, forming an acyl-cobalt complex. wikipedia.orgchemeurope.com

Finally, hydrogenolysis of the acyl-cobalt complex releases the aldehyde product and regenerates the active catalyst. bac-lac.gc.cautwente.nl

The regioselectivity of hydroformylation on glycals can be influenced by the catalyst system and reaction conditions. While rhodium-based catalysts, often modified with phosphine (B1218219) ligands, can offer high selectivity for linear aldehydes from terminal olefins, the hydroformylation of internal olefins like those in glycals can lead to a mixture of regioisomers. researchgate.netgoogle.com For instance, the hydroformylation of 3,4,6-tri-O-acetyl-D-glucal using a Rh(I)(acac)(CO)₂ catalyst predominantly yields the C-2 formyl pyran. researchgate.net In contrast, similar reactions with 3,4,6-tri-O-acetyl-D-galactal can produce a nearly equimolar mixture of the C-2 and C-1 (anomeric) formyl products. researchgate.net This suggests that the stereochemistry of the starting glycal influences the regiochemical outcome of the reaction.

| Catalyst System | Starting Glycal | Major Product(s) | Key Finding | Reference |

| Cobalt Carbonyl | This compound | Hexitols (after reduction) | Leads to branched-chain sugars via C-formylation. | cdnsciencepub.com |

| Rh(I)(acac)(CO)₂ | 3,4,6-tri-O-acetyl-D-glucal | C-2 formyl pyran | Demonstrates regioselectivity favoring C-2 addition. | researchgate.net |

| Rh(I)(acac)(CO)₂ | 3,4,6-tri-O-acetyl-D-galactal | C-1 and C-2 formyl pyrans (~1:1) | Shows lack of strong regioselectivity for galactal. | researchgate.net |

| HCo(CO)₄ | General Alkenes | Aldehydes | Establishes the general mechanism involving an acyl-cobalt intermediate. | wikipedia.orgbac-lac.gc.ca |

Nucleophilic Additions to Glycal-Derived Vinyl Epoxides: Regio- and Stereoselectivity

Vinyl epoxides derived from glycals are powerful intermediates in carbohydrate chemistry, enabling the synthesis of a wide array of 2,3-unsaturated glycosides. nih.gov The vinyl epoxide of this compound can be synthesized from its precursor, D-xylal, through a multi-step process involving selective protection, mesylation, and subsequent base-catalyzed cyclization of a trans-hydroxy mesylate intermediate. unipi.it These epoxides serve as excellent "glycosyl donors" in reactions with various nucleophiles. unipi.it

The regio- and stereoselectivity of nucleophilic additions to these vinyl epoxides are critically dependent on the nature of the nucleophile and its ability to coordinate with the oxirane oxygen atom. figshare.comresearchgate.netacs.org Two primary reaction pathways are observed: a 1,4-conjugate addition and a 1,2-direct addition to the epoxide ring.

1,4-Addition (SN2' type): This pathway is dominant for nucleophiles that can coordinate with the epoxide oxygen, such as alcohols (via hydrogen bonding) or organometallic reagents (via a coordinating cation like Li⁺). researchgate.netresearchgate.net This coordination facilitates a syn-attack, where the nucleophile adds to the C-4 position from the same face as the epoxide oxygen, leading to the exclusive formation of 2,3-unsaturated α-glycosides if starting from a β-epoxide, or β-glycosides from an α-epoxide. unipi.itunipi.it The process is highly stereospecific. nih.gov Studies on the L-arabinal-derived vinyl epoxide, a stereoisomer, confirm that this high regio- and stereoselectivity is independent of conformational restrictions or substituents on the pyranoid ring. researchgate.net

1,2-Addition (SN2 type): This pathway is favored by "soft" nucleophiles or those that have a poor ability to coordinate with the oxirane oxygen, such as thiols or certain azide (B81097) sources (e.g., TMSN₃). figshare.comresearchgate.net The reaction typically proceeds via an anti-attack at the C-2 position, resulting in trans-adducts. unipi.it In some cases, a syn-1,2-addition pathway has also been observed with specific azide nucleophiles like TMSN₃ or LiN₃. figshare.comacs.org

The choice of solvent and reaction conditions can further modulate the outcome, but the coordinating ability of the nucleophile remains the principal determinant of the reaction's regiochemistry. researchgate.net

| Nucleophile Type | Predominant Pathway | Regioselectivity | Stereoselectivity | Rationale | Reference |

| Alcohols (O-Nucleophiles) | 1,4-Addition | High (C-4 attack) | syn | Coordination via hydrogen bonding with oxirane oxygen. | unipi.itunipi.itresearchgate.net |

| Organolithiums (C-Nucleophiles) | 1,4-Addition | High (C-4 attack) | syn | Coordination via Li⁺ cation with oxirane oxygen. | researchgate.netresearchgate.net |

| Thiols (S-Nucleophiles) | 1,2-Addition | High (C-2 attack) | anti | Poor coordination ability of the nucleophile. | unipi.itresearchgate.net |

| Azide ion (N₃⁻) | 1,2-Addition | High (C-2 attack) | anti or syn | Poor coordination; outcome can depend on the azide source (e.g., LiN₃ vs TMSN₃). | figshare.comresearchgate.netacs.org |

Chemo- and Regioselective Click Chemistry Applications of Glycal-Derived Intermediates

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone in modern chemical biology and materials science for its efficiency, high chemo- and regioselectivity, and mild reaction conditions. researchgate.netrsc.org This methodology is exceptionally well-suited for the modification of carbohydrates, allowing for the construction of complex glycoconjugates, glycohybrids, and carbohydrate mimetics. sci-hub.se

Intermediates derived from this compound, such as glycosyl azides or alkynes, are ideal substrates for click chemistry. These functionalized glycals can be prepared through various synthetic routes. For example, a glycosyl azide can be synthesized and then reacted with a terminal alkyne in the presence of a Cu(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. sci-hub.seresearchgate.net This reaction is highly reliable and tolerant of a wide range of functional groups, which is a significant advantage when working with protected carbohydrate structures. researchgate.net

The applications of this strategy are extensive:

Synthesis of Neoglycoconjugates: By "clicking" a glycal-derived azide or alkyne to another molecule (e.g., a peptide, a lipid, or a fluorescent probe), complex bioactive molecules can be assembled in a modular fashion. researchgate.net

Formation of Carbohydrate Mimetics: The triazole ring formed in the click reaction is a stable isostere for the amide bond and can also act as a linker to connect sugar units, leading to the synthesis of pseudo-oligosaccharides. chim.itd-nb.info These mimetics often exhibit enhanced metabolic stability compared to their natural counterparts. researchgate.net

Development of Glycodendrimers and Polymers: Multivalent carbohydrate structures can be created by reacting poly-alkyne cores with glycosyl azides, leading to materials with potential applications in drug delivery and as ligands for lectins. d-nb.info

While copper is the most common catalyst for the 1,4-regioisomer, other metals like nickel can be used to control the regioselectivity of the cycloaddition, sometimes favoring the formation of 1,5-disubstituted or fully substituted triazoles depending on the alkyne substrate. rsc.org This catalytic control further expands the synthetic utility of click chemistry in creating diverse glycal-derived structures.

| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |

| CuAAC | Cu(I) salts (e.g., CuSO₄/Na-Ascorbate) or Cu/C | Glycosyl Azide + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, wide functional group tolerance. | researchgate.netsci-hub.se |

| NiAAC | Ni(0)-Xantphos | Organic Azide + Unsymmetrical Alkyne | 1,5- or 1,4,5-substituted triazoles | Catalyst-controlled regioselectivity, complementary to CuAAC. | rsc.org |

| Metal-Free Cycloaddition | Thermal or Strain-Promoted (SPAAC) | Glycosyl Azide + Strained Alkyne (e.g., cyclooctyne) | 1,4- and 1,5-disubstituted triazole mixture (thermal) or single regioisomer (SPAAC). | Bio-orthogonal, avoids potentially toxic metal catalysts. | rsc.orgresearchgate.net |

Stereochemical Investigations and Conformational Analysis

Conformational Preferences of the 1,2-Unsaturated Pyranoid Ring System

The presence of a double bond between the C1 and C2 positions in the pyranoid ring of 3,4-Di-O-acetyl-d-arabinal restricts the ring's flexibility, leading to the adoption of half-chair (H) conformations. acs.org In this arrangement, atoms O5, C1, C2, and C3 are coplanar. acs.org The conformational equilibrium is primarily between two half-chair forms, designated as 4H5 and 5H4. acs.org

Half-Chair Conformations (e.g., 4H5 and 5H4) of this compound

Computational studies have shown that this compound predominantly adopts the 4H5 half-chair conformation. researchgate.netnih.gov In the 4H5 conformation, the C4 atom is positioned above the plane defined by O5, C1, C2, and C3, while the C5 atom is located below it. acs.org This preference is a key factor in understanding the molecule's reactivity and interactions.

Influence of Acetoxy Groups and Substituents on Ring Conformation

The conformational preference of this compound is significantly influenced by its acetoxy groups. The orientation of these groups can lead to steric and stereoelectronic effects that stabilize or destabilize certain conformations. For instance, the orientation of the acetoxy group at C4 can influence quasi 1,3-diaxial interactions with the substituent at C3. researchgate.netnih.gov

The acetoxy group itself is planar and has preferred rotational conformations around the Ac-O bond. nih.govacs.org Typically, one hydrogen atom of the methyl group is oriented synperiplanar to the carbonyl oxygen, while the other two are anticlinal. nih.govacs.org Certain rotations around the AcO-R bond are energetically forbidden. nih.govacs.org

Theoretical and Computational Chemistry Studies

To elucidate the conformational landscape of this compound, various computational chemistry methods have been employed. These theoretical approaches provide detailed insights into the molecule's geometry, energy, and the electronic effects that govern its structure.

Density Functional Theory (DFT) Calculations for Energy and Geometry Parameters

Density Functional Theory (DFT) calculations, particularly at the B3LYP level, have been instrumental in studying the conformations of this compound. researchgate.netnih.gov These calculations have been used to optimize the geometries of the 4H5 and 5H4 conformations and to determine their Gibbs free energies. nih.gov The results from these calculations consistently indicate that the 4H5 conformation is the more stable form for this compound. researchgate.netnih.gov

Below is a table summarizing the relative Gibbs free energies for the two primary conformations of this compound and a related compound, 3,4-di-O-acetyl-D-xylal, for comparison.

| Compound | Conformation | Relative Gibbs Free Energy (kcal/mol) | Predominant Conformation |

| This compound | 4H5 | 0.00 | 4H5 |

| 5H4 | Higher Energy | ||

| 3,4-di-O-acetyl-D-xylal | 4H5 | Higher Energy | 5H4 |

| 5H4 | 0.00 |

This table is generated based on findings that this compound mainly adopts the 4H5 conformation, while 3,4-di-O-acetyl-D-xylal prefers the 5H4 form. researchgate.netnih.gov

Ab Initio and Semi-Empirical Methods for Conformational Profiling and Energetics

In addition to DFT, ab initio and semi-empirical methods are valuable tools for exploring the conformational space of glycals. arxiv.orglibretexts.org Ab initio methods, such as Hartree-Fock (HF) calculations, provide a foundational, from-first-principles approach to understanding molecular energies and geometries. researchgate.net Semi-empirical methods, which incorporate some experimental parameters, offer a computationally less expensive way to scan a broader range of conformations. libretexts.orgmdpi.com For complex molecules like xylopyranose, a combination of semi-empirical methods for initial exploration followed by DFT for refinement has been shown to be an effective strategy. arxiv.org These methods help in constructing a comprehensive conformational profile and understanding the energetic landscape of the molecule.

Analysis of the Vinylogous Anomeric Effect (VAE) in Glycals

The conformational preference in glycals like this compound is also explained by the vinylogous anomeric effect (VAE). researchgate.netnih.gov The VAE is an extension of the anomeric effect, transmitted through the double bond of the glycal. acs.orgnih.gov It describes the delocalization of electrons from a lone pair on the ring oxygen (O5) to the π system of the double bond and further to the σ* antibonding orbital of the C3-O bond. acs.orgnih.gov This electronic interaction favors a pseudoaxial orientation of the allylic substituent at C3, which is achieved in the 4H5 conformation of this compound. acs.orgresearchgate.net This effect is a significant factor driving the stability of this particular conformation. nih.gov In contrast, for its isomer 3,4-di-O-acetyl-D-xylal, the VAE contributes to the preference for the 5H4 conformation. researchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms and the fleeting nature of transition states involving this compound and related glycals. Density Functional Theory (DFT) calculations have been employed to investigate the conformational preferences of this compound, revealing that it predominantly adopts the ⁴H₅ conformation. This preference is attributed to the influence of the vinylogous anomeric effect (VAE). researchgate.net

In studies of similar O-acetylated glycals, such as per-O-acetyl-D-xylal (3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-threo-pent-1-enitol), computational methods like the semi-empirical AM1 calculations have been used to model transformation mechanisms in aqueous solutions. rsc.org These studies propose that the initial step involves the heterolytic dissociation of the O-acetyl group at C-3, leading to a stabilized allylic carbocation. rsc.org This carbocation is a key intermediate that can then undergo further transformations. rsc.org The computational analysis of transition states provides the kinetic barriers for these subsequent reaction pathways. rsc.org The application of such computational models is crucial for rationalizing experimentally observed product distributions and for designing new synthetic strategies. stanford.eduru.nl

The activation strain model (ASM) is another computational approach used to analyze reaction mechanisms. ru.nl This model decomposes the reaction energy profile into the strain energy associated with the deformation of the reactants and the interaction energy between them as the reaction progresses. ru.nl While not specifically detailed for this compound in the search results, this methodology is broadly applied in computational organic chemistry to understand reactivity and selectivity in reactions like cycloadditions, which are common for glycals. ru.nl

Spectroscopic Elucidation and Structural Characterization of Derived Compounds

Spectroscopic techniques are indispensable for confirming the structure, configuration, and conformation of molecules derived from this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are the primary methods employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation (e.g., ¹H and ¹³C NMR)

For glycals and their derivatives, the conformation of the pyranoid ring is a key structural feature. rsc.org In the case of acetylated glycals, ¹H NMR studies have shown that the coupling constant ⁴J₂,₄ is particularly sensitive to conformational changes. rsc.org For many acetylated D-glycals, the ⁴H₅(D) conformation is favored in solution. rsc.org

The configuration and conformation of various compounds synthesized from this compound and related structures have been extensively studied using NMR. researchgate.net For instance, in the synthesis of neosemburin, a natural product, the structures of key intermediates derived from this compound were confirmed using ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and NOESY. rsc.org Detailed NMR data assignment is often achieved through a combination of 1D and 2D NMR experiments, which helps in unambiguously assigning signals to specific protons and carbons in the molecule. mdpi.comscielo.br

Below is an example of ¹H and ¹³C NMR data for a derivative of a related glycal, which illustrates the type of information obtained from these analyses.

Table 1: Example ¹H and ¹³C NMR Data for a Glycal Derivative Data for methyl 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enopyranuronate, a compound structurally related to derivatives of this compound. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-1 | 6.45 | 144.2 |

| H-2 | 4.89 | 97.4 |

| H-3 | 5.33 | 67.8 |

| H-4 | 5.21 | 67.1 |

| H-5 | 4.50 | 72.8 |

| OCH₃ | 3.78 | 52.6 |

| CH₃ (acetyl) | 2.10, 2.08 | 20.8, 20.7 |

| C=O (acetyl) | - | 170.1, 169.6 |

| C-6 | - | 166.5 |

This table is illustrative and based on data reported for a related compound. nih.gov The exact chemical shifts for derivatives of this compound will vary depending on the specific structure.

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Hydrogen Bonding

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in the solid state. novapublishers.com This technique is crucial for unambiguously determining the stereochemistry and conformation of chiral molecules and for analyzing intermolecular interactions like hydrogen bonding. novapublishers.combeilstein-journals.org

The solid-state structure of methyl 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enopyranuronate, a derivative of an acetylated glycal, has been determined by single-crystal X-ray diffraction. nih.gov This analysis confirmed that the molecule adopts a ⁵H₄ conformation in the crystal lattice, a finding that was consistent with the conformational preference observed in solution via NMR spectroscopy. nih.gov

X-ray crystallography also reveals the details of intermolecular hydrogen bonding, which governs the packing of molecules in the crystal. mdpi.commdpi.com Although the parent compound this compound lacks hydroxyl groups for classical hydrogen bonding, its derivatives often possess such functionalities. The analysis of these interactions is important for understanding the supramolecular chemistry of these compounds. mdpi.com For example, in the crystal structure of N-acetamido-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine, a derivative of an acetylated galactal, a water molecule was found to mediate N-H...O and C-H...O hydrogen bonds. researchgate.net

Table 2: Illustrative Crystallographic Data for a Glycal Derivative Data for methyl 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enopyranuronate. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.012(1) |

| b (Å) | 11.456(2) |

| c (Å) | 20.254(4) |

| V (ų) | 1394.1(4) |

| Z | 4 |

| Conformation | ⁵H₄ |

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction study on a related compound. nih.gov

The combination of computational modeling and advanced spectroscopic techniques provides a comprehensive understanding of the structural and reactive properties of this compound and its derivatives, which is essential for their application in chemical synthesis.

Applications in Complex Molecule Synthesis

Utilization as a Chiral Synthon in Natural Product Total Synthesis

The D-arabinal scaffold, with its defined stereocenters, serves as an excellent chiral pool starting material. Chemists have leveraged this to achieve the total synthesis of several intricate natural products.

The first stereoselective total synthesis of neosemburin and its geometric isomer, isoneosemburin, has been accomplished utilizing commercially available 3,4-di-O-acetyl-d-arabinal as a key starting material. rsc.orgresearchgate.net This synthetic strategy hinges on the creation of a 3-C-branched sugar precursor, which is achieved through a sequence of key reactions including a Claisen rearrangement of a sugar-derived allyl vinyl ether, Wittig olefination, and an intramolecular acetalization. rsc.orgresearchgate.net

In one approach, this compound was converted into an alcohol intermediate. rsc.org Oxidation of this alcohol followed by a Wittig reaction and Claisen rearrangement produced an unstable aldehyde. rsc.org Immediate reduction of this aldehyde to an alcohol and subsequent acetalization furnished isoneosemburin. rsc.org A modified strategy was employed to obtain the specific olefin geometry present in neosemburin, which involved performing the olefination on a protected cyclohexanone (B45756) derivative derived from the initial glycal. rsc.org This revised route led to the successful stereoselective total synthesis of neosemburin. rsc.org

Table 1: Key Reactions in the Synthesis of Neosemburin and Isoneosemburin

| Step | Reaction Type | Key Transformation |

| 1 | Deacetylation & Protection | Conversion of this compound to a suitable alcohol intermediate. |

| 2 | Oxidation | Formation of a ketone from the alcohol. |

| 3 | Wittig Olefination | Introduction of an exocyclic olefin. |

| 4 | Claisen Rearrangement | Stereoselective formation of a 3-C-branched sugar aldehyde. rsc.org |

| 5 | Reduction | Conversion of the aldehyde to a primary alcohol. |

| 6 | Acetalization | Cyclization to form the final 2,8-dioxabicyclo[3.3.1]nonane core. rsc.orgresearchgate.net |

A novel oxa-Ferrier rearrangement has been developed that utilizes a TEMPO cation (TEMPO⁺) as a Lewis acid and sodium chlorite (B76162) (NaClO₂) as an oxidizing agent to convert glycals into chiral α,β-unsaturated δ-lactones. acs.orgnih.gov This methodology has been successfully applied to the total synthesis of passifetilactones B and C. nih.govconsensus.app

The reaction proceeds through a vinylogous oxocarbenium ion intermediate, which is then trapped by the chlorite ion to form the carbonyl group of the lactone. acs.orgnih.gov this compound was shown to be a suitable substrate for this transformation, yielding the corresponding α,β-unsaturated lactone in good yield, comparable to other tested glycals like 3,4-di-O-acetyl-D-xylal. acs.org This reaction provides a direct and efficient route to chiral lactones that are key intermediates in the synthesis of natural products like the passifetilactones. acs.orgnih.gov

Table 2: Oxa-Ferrier Rearrangement of Various Glycals

| Glycal Substrate | Product | Yield |

| 3,4,6-Tri-O-acetyl-D-galactal | α,β-unsaturated δ-lactone 4 | 46% acs.org |

| 3,4-Di-O-acetyl-D-rhamnal | α,β-unsaturated δ-lactone 6 | Good acs.org |

| 3,4-Di-O-acetyl-D-fucal | α,β-unsaturated δ-lactone 8 | Good acs.org |

| 3,4-Di-O-acetyl-D-xylal | α,β-unsaturated δ-lactone 10 | Good acs.org |

| This compound | α,β-unsaturated δ-lactone 10 | Good acs.org |

This compound is a key precursor in the stereoselective, family-level synthesis of pyrrolomorpholine spiroketal natural products, such as shensongine A and pollenopyrroside A. researchgate.netrsc.org These natural products have demonstrated antioxidant properties. rsc.org

Access to Passifetilactones via Oxa-Ferrier Rearrangement

Precursor for Biologically Active Glycoconjugates and Analogs

The glycal structure of this compound allows for diverse chemical modifications, making it a valuable starting point for the synthesis of various biologically important sugar derivatives and heterocyclic systems.

Amino sugars are fundamental components of many biologically active molecules, including antibiotics and cell-surface glycans. wikipedia.org Glycals like this compound serve as effective precursors for these compounds. wikipedia.orgresearchgate.net A common strategy involves the functionalization across the double bond of the glycal. wikipedia.org

For instance, this compound can be transformed into an α,β-unsaturated aldehyde. researchgate.net The addition of hydrazoic acid to this aldehyde intermediate leads to the formation of 3-azido-2,3-dideoxyhexopyranoses. researchgate.net Subsequent hydrogenation of the azido (B1232118) group provides access to the corresponding amino sugars, which can then be acetylated to form acetamido sugars. researchgate.net This method allows for the stereocontrolled introduction of nitrogen functionality at the C-3 position, yielding valuable building blocks for more complex glycoconjugates. researchgate.net The nucleophilic displacement of triflate groups with azides is another powerful method for preparing amino sugars from carbohydrate precursors. frontiersin.orgnih.gov

The reactivity of glycals has been exploited to construct diverse chiral heterocyclic frameworks. Lewis acid-catalyzed reactions of glycals with various nucleophiles can lead to the formation of complex, fused ring systems. rsc.org

For example, the reaction of 3,4-di-O-acetyl-l-arabinal with certain nucleophiles in the presence of a Lewis acid was studied for the synthesis of glycosylation adducts. rsc.org While reactions with other glycals like tri-O-acetyl-d-glucal proceeded with high stereoselectivity, the reaction with 3,4-di-O-acetyl-l-arabinal resulted in a stereoisomeric mixture of products. rsc.org In other studies, glycals have been shown to react with aryl amines in the presence of indium(III) bromide (InBr₃) to produce benzo-fused heterobicycles, such as tetrahydroquinoline derivatives. rsc.org These transformations highlight the utility of arabinal derivatives in generating molecular diversity and accessing novel chiral heterocyclic scaffolds. rsc.orgresearchgate.net

Generation of Chiral Heterocyclic Systems from Glycal Derivatives

Stereoselective Glycoside Formation from Glycals

Glycals, including this compound, are pivotal precursors for the stereoselective synthesis of 2,3-unsaturated glycopyranosides through a reaction known as the Ferrier rearrangement. nih.govrsc.org This transformation is a powerful tool in carbohydrate chemistry for creating 2,3-dideoxy sugars. nih.gov

The stereoselectivity of glycosylation reactions involving arabinal derivatives can be influenced by several factors. For instance, in iron-catalyzed decarboxylative C-glycosylation reactions with β-keto acids, 3,4-Di-O-acetyl-L-arabinal was used as a probe to understand the factors governing stereoselectivity. rsc.orgrsc.org It was observed that the absence of a C5 substituent on the glycal led to a deterioration in stereoselectivity, producing a 1:2 mixture of anomers with the β-isomer as the major product. rsc.orgrsc.org This suggests that steric repulsion plays a role in the reaction mechanism, with the system favoring a reaction path with minimal steric hindrance. rsc.orgrsc.org

Furthermore, SnCl₄ has been effectively used as a catalyst in Ferrier rearrangements of glycals like this compound with various nucleophiles such as alcohols, azides, and thiols. nih.gov This method is noted for its high anomeric selectivity, excellent yields, and short reaction times, providing straightforward access to a variety of 2,3-unsaturated glycopyranosides. nih.gov Other catalytic systems, such as those involving palladium, have also been employed for the C-glycosylation of L-arabinal to produce 2,3-dideoxy C-aryl glycosides with high α-stereoselectivity. researchgate.net The development of methods for the stereoselective synthesis of 2-deoxy glycosides is a significant challenge in carbohydrate chemistry, and arabinal derivatives serve as important substrates in exploring these reactions. bohrium.comnih.gov

Table 2: Catalysts and Outcomes in Glycosylation of Arabinal Derivatives

| Glycal | Catalyst/Reagent | Reaction Type | Key Finding on Stereoselectivity |

| 3,4-Di-O-acetyl-L-arabinal | FeCl₃ / β-keto acid | Decarboxylative Ferrier Rearrangement | Stereoselectivity deteriorated without a C5 substituent, favoring the β-isomer. rsc.orgrsc.org |

| This compound | SnCl₄ / Nucleophiles | Ferrier Rearrangement | Strong anomeric selectivity and excellent yields were achieved. nih.gov |

| L-arabinal | Palladium(II) / Diaryliodonium salts | C-glycosylation | Resulted in 2,3-dideoxy C-aryl glycosides with exceptional α-stereoselectivity. researchgate.net |

Strategic Tool for Skeletal Diversity Generation in Carbohydrate Chemistry

Pyranose glycals are exceptionally versatile starting materials for generating skeletal diversity in carbohydrate chemistry. rsc.orgrsc.orgresearchgate.net The endocyclic double bond within the glycal structure provides a reactive site for a wide array of chemical transformations, enabling the creation of novel compounds with diverse molecular skeletons. rsc.orgresearchgate.netcsic.es As cyclic enol ethers, glycals exhibit high reactivity and can be synthetically modified to introduce various functional groups at multiple positions on the sugar ring with stereo- and regioselectivity. researchgate.net

The versatility of glycals like this compound stems from the presence of the ring oxygen, the ability to adopt different stable conformations based on protecting groups, and the ease of manipulating these protecting groups. researchgate.net These characteristics make them ideal substrates for Diversity-Oriented Synthesis (DOS), a strategy aimed at efficiently generating libraries of structurally diverse small molecules. researchgate.net

Transformations of glycals are numerous and include reactions with electrophiles, carbenes, and radicals, as well as participation in cycloaddition reactions. rsc.org For example, the reaction of 3,4-di-O-acetyl-l-arabinal with certain arylamines was found to be non-stereoselective, yielding a mixture of stereoisomers, which highlights how different reaction partners can lead to varied structural outcomes. rsc.org The ability to access C-1 or C-2 substituted glycals from the parent compounds further enhances their utility in synthesizing skeletally diverse molecules. rsc.org This strategic use of glycals provides access to complex structures, including various bicyclic scaffolds. rsc.org

Structure Activity Relationship Studies of Derivatives Synthesized from 3,4 Di O Acetyl D Arabinal

Design and Synthesis of Novel Glycal-Derived Analogs for Biological Screening

The unique structure of 3,4-Di-O-acetyl-d-arabinal makes it an ideal scaffold for generating diverse molecular architectures. scispace.com Chemists utilize the double bond within the glycal ring for various transformations to synthesize analogs for biological evaluation. One of the most common reactions involving glycals is the Ferrier rearrangement, which allows for the introduction of various nucleophiles (containing oxygen, nitrogen, sulfur, or carbon) at the C-1 position, leading to the formation of 2,3-unsaturated glycosides. thieme-connect.de This method is instrumental in producing C-, O-, N-, and S-glycosides, with C-glycosides being particularly noteworthy due to their increased stability against enzymatic cleavage compared to their O- or N-linked counterparts. thieme-connect.deresearchgate.net

A prominent strategy in modern medicinal chemistry is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create 1,2,3-triazole-containing molecules. tsijournals.com This reaction is highly efficient and has been used to synthesize novel glycal-derived tetrahydrofuran (B95107) 1,2,3-triazoles. nih.govresearchgate.net The synthesis involves converting the glycal into a sugar-derived azide (B81097), which is then reacted with a variety of alkynes to produce a library of triazole-linked glycoconjugates. nih.govtsijournals.com The triazole ring is considered a valuable pharmacophore as it is metabolically stable and can engage in hydrogen bonding with biological targets. tsijournals.com

Furthermore, this compound and related glycals are used as precursors for the synthesis of nucleoside analogs. nih.govbeilstein-journals.org These molecules mimic natural nucleosides and can interfere with cellular processes in cancer cells or viruses. nih.gov For example, glycals can be converted into intermediates suitable for coupling with heterocyclic bases like pyrimidines to form the core structure of these analogs. nih.gov C-glycosides, which feature a carbon-carbon bond between the sugar and an aglycone, are also synthesized from glycal precursors and have shown significant biological activity, particularly as antimicrobials. researchgate.netnih.gov

Investigations into the Biological Efficacy of Synthesized Derivatives

Following the successful synthesis of novel compounds from this compound and related glycals, these derivatives undergo rigorous screening to determine their biological efficacy. The primary areas of investigation include their potential as anticancer and antimicrobial agents.

Derivatives of glycals are frequently evaluated for their potential to inhibit the growth of cancer cells. nih.gov N-Glycosides of 2-amino-1,3,4-thiadiazoles, synthesized from various glycals, have been a subject of such studies. nih.gov The conjugation of these heterocyclic moieties to a sugar backbone can improve their cellular uptake and selectivity towards cancer cells. nih.gov While many studies evaluate compounds against various cancer cell lines, including the MCF-7 human breast cancer cell line, specific data for derivatives of this compound is not always available. chemmethod.comajgreenchem.compensoft.net However, the general class of nucleoside analogs, which can be derived from glycals, is well-known for anticancer properties. nih.gov For instance, certain uridine (B1682114) derivatives have been tested against Ehrlich's ascites carcinoma (EAC) cells, although they showed high IC50 values, indicating low potency in that specific case. pensoft.net The table below illustrates how anticancer activity data for such derivatives is typically presented.

Table 1: Representative Anticancer Activity of Glycal-Derived and Related Compounds Note: This table includes data for compounds derived from related glycals or other precursors to illustrate the evaluation process, as specific MCF-7 data for this compound derivatives was not available in the reviewed sources.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Flufenamic Acid Derivative | Compound 7 | MCF-7 (Breast) | 63.9 µg/mL | pensoft.net |

| Azo-Based Sulfonamide | Compound 8h | MCF-7 (Breast) | 0.18 µM | chemmethod.com |

| Nucleoside-NO Hybrid | dAdo-S-NO | RKO (Colon) | 28.5 µM | mdpi.com |

| Nucleoside-NO Hybrid | dAdo-S-NO | Hep 3B2.1-7 (Hepatocarcinoma) | 38.9 µM | mdpi.com |

| Pyrimidine Nucleoside | Compound 9 (Myristoyl derivative) | EAC (Carcinoma) | 1956.25 µg/mL | pensoft.net |

The search for new antimicrobial agents is a critical area of research, and glycal derivatives have emerged as promising candidates. nih.gov A study focused on glycal-derived 1,2,3-triazoles reported that one such derivative displayed both antibacterial and antifungal activities with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.govresearchgate.net The biological activity was found to be dependent on the nature of the side chain attached to the triazole ring, with hydrophobicity playing a key role. researchgate.net C-glycosides derived from bacterial secondary metabolism have also demonstrated potent antibacterial activity. researchgate.net For example, several aryl-C-glycosides were effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.25 µg/mL. nih.gov Other research has explored adamantane (B196018) derivatives synthesized from related precursors, which showed activity against Bacillus cereus at MICs of 8 and 15 µg/mL. researchgate.net

Table 2: Antimicrobial Activity of Glycal-Derived and Related Compounds

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Tetrahydrofuran 1,2,3-triazole | Compound 5b (octyl-triazole) | Antibacterial & Antifungal | 12.5 µg/mL | nih.govresearchgate.net |

| Tetrahydrofuran 1,2,3-triazole | Compound 15b | Antibacterial | 25 µg/mL | nih.govresearchgate.net |

| Gilvocarcin-type Aryl-C-glycoside | Compound 1, 2, 5-8, 11 | Staphylococcus aureus & MRSA | 0.25–64 µg/mL | nih.gov |

| Adamantane Derivative | 4-(adamant-1-ylmethylenoxycarbonyl)-N-(L-leucyl)-phthalimide | Bacillus cereus | 8 µg/mL | researchgate.net |

| Adamantane Derivative | 4-(adamant-1-ylethylenoxycarbonyl)-N-(L-phenylalanyl)phthalimide | Bacillus cereus | 15 µg/mL | researchgate.net |

Evaluation of Anticancer Activity (e.g., against MCF-7 breast cancer cell lines)

Mechanistic Insights into the Biological Action of Active Derivatives

Understanding the mechanism of action is crucial for the development of new therapeutic agents. For the diverse compounds synthesized from this compound, the proposed mechanisms are often related to their structural class.

For derivatives with antimicrobial activity, particularly antifungal triazoles, the mechanism often involves the inhibition of cytochrome P-450-dependent lanosterol (B1674476) demethylase. ptfarm.pl This enzyme is vital for the synthesis of ergosterol, a key component of fungal cell membranes. Its inhibition disrupts membrane integrity, leading to cell death. ptfarm.pl For antibacterial C-glycosides, the mechanism can involve interaction with and disruption of the bacterial cell membrane, making it a promising target as resistance is less likely to develop. ulisboa.pt

In the context of anticancer activity, the mechanisms are varied. Nucleoside analogs often act by mimicking natural nucleosides and interfering with the synthesis of DNA and RNA, which is particularly effective in rapidly proliferating cancer cells. bibliotekanauki.pl Other heterocyclic derivatives have been found to act as inhibitors of protein kinases, enzymes that are often overactive in cancer and drive oncogenic transformation. bibliotekanauki.pl Furthermore, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov This can occur through various pathways, such as the activation of caspases (e.g., caspase-3 and caspase-9) and the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic factors like cytochrome c. pensoft.netnih.gov

Q & A

Q. What is the role of 3,4-Di-O-acetyl-D-arabinal in synthesizing pyrrolomorpholine spiroketal natural products, and how is its reactivity optimized?

- Methodological Answer : this compound serves as a critical chiral intermediate in multi-step syntheses of bioactive natural products like pollenopyrroside A and shensongine A. Its acetyl groups protect reactive hydroxyl moieties, enabling stereoselective transformations. For example, in the synthesis of pollenopyrroside A, the compound undergoes sequential deprotection, glycosylation, and spiroketalization steps. Key to optimizing reactivity is maintaining anhydrous conditions during acetyl group removal to prevent undesired side reactions. Yields of 15% (11 steps) and 28% (9 steps) were achieved by controlling temperature (-20°C for glycosylation) and using catalytic Lewis acids like BF₃·OEt₂ .

Q. How is this compound characterized analytically, and what techniques are essential for verifying its purity?

- Methodological Answer : Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a primary method for detecting this compound in complex matrices, such as polysaccharide-based cultural heritage materials. Key diagnostic fragments include m/z 98 (base peak), 43, and 115, with a retention time of 28.3 minutes under optimized conditions (split ratio 1:50, pyrolysis at 550°C). For synthetic applications, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical to confirm stereochemistry and purity. Quantitative analysis via HPLC with evaporative light scattering detection (ELSD) ensures <2% impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity outcomes when using this compound in multi-step syntheses?

- Methodological Answer : Discrepancies in diastereoselectivity often arise from competing steric and electronic effects during glycosylation or spiroketalization. To address this:

- Experimental Design : Use computational modeling (DFT) to predict transition-state energetics of key steps, such as the nucleophilic attack on the arabinal’s anomeric center.

- Data Analysis : Compare experimental NMR coupling constants (e.g., J₃,₄ values) with predicted values from Cremer-Pople puckering coordinates to assess ring conformation deviations .

- Case Study : In , complete diastereoselectivity was achieved by pre-organizing the arabinal intermediate via hydrogen-bonding templates, reducing conformational flexibility during spiroketal formation .

Q. What challenges arise in detecting this compound in degraded cultural heritage samples, and how are they methodologically addressed?

- Methodological Answer : Degradation products (e.g., hydrolyzed acetyl groups) and matrix interference (e.g., lignin derivatives) complicate detection. Solutions include:

- Sample Preparation : Sequential derivatization with BSTFA (+1% TMCS) to stabilize labile acetyl groups.

- Analytical Optimization : Use heart-cut multidimensional GC/MS (GC×GC/MS) to separate co-eluting compounds. For quantitation, employ isotope dilution with ¹³C-labeled internal standards .

Guidelines for Research Rigor

- Hypothesis Testing : When exploring structure-activity relationships, frame hypotheses around the arabinal’s acetyl groups as stereoelectronic directors (e.g., "Acetyl groups enhance nucleophilic reactivity at C1 via electron-withdrawing effects").

- Contradiction Management : Use multi-technique validation (e.g., cross-correlate NMR, X-ray crystallography, and computational data) to resolve stereochemical ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.